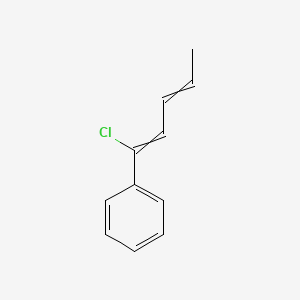![molecular formula C27H25NO2Sn B14356850 N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline CAS No. 91239-80-4](/img/structure/B14356850.png)
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline is an organotin compound with the molecular formula C26H25NSn It is a derivative of aniline, featuring a dimethylamino group and a triphenylstannyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of N,N-dimethylaniline with triphenyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
N,N-dimethylaniline+triphenyltin chloride→N,N-Dimethyl-2-[(triphenylstannyl)oxy]carbonylaniline+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organotin compound synthesis, such as maintaining an inert atmosphere and using high-purity reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with molecular targets through its organotin moiety. Organotin compounds are known to interact with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and other proteins involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline with a dimethylamino group.
Triphenyltin chloride: An organotin compound used in the synthesis of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline.
N,N-Dimethyl-4-{[(triphenylstannyl)oxy]carbonyl}aniline: A positional isomer with the triphenylstannyl group attached at the para position.
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a triphenylstannyl group on the aniline ring
Properties
CAS No. |
91239-80-4 |
|---|---|
Molecular Formula |
C27H25NO2Sn |
Molecular Weight |
514.2 g/mol |
IUPAC Name |
triphenylstannyl 2-(dimethylamino)benzoate |
InChI |
InChI=1S/C9H11NO2.3C6H5.Sn/c1-10(2)8-6-4-3-5-7(8)9(11)12;3*1-2-4-6-5-3-1;/h3-6H,1-2H3,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
ZPJGVLXMZVLXRJ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


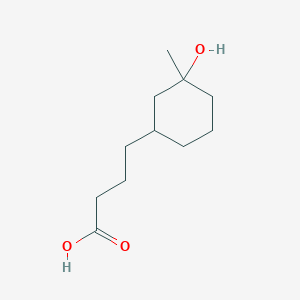

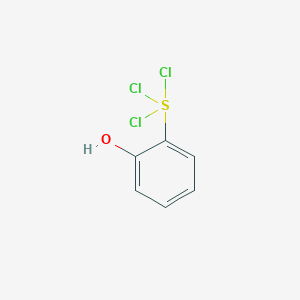
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
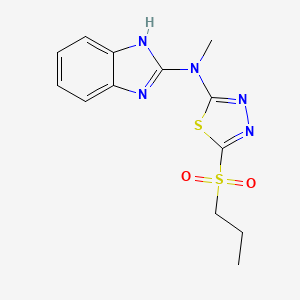
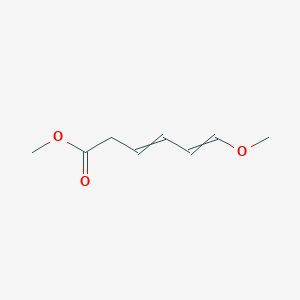
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
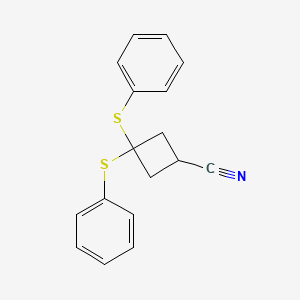
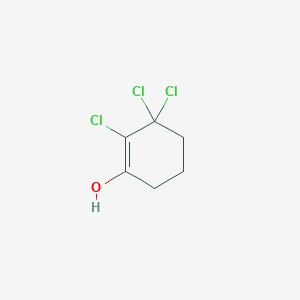
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)
